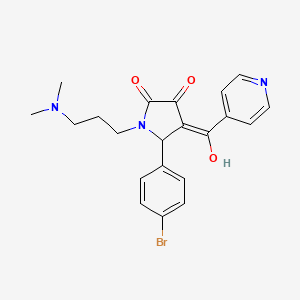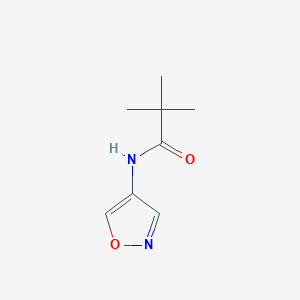
N-(isoxazol-4-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(isoxazol-4-yl)pivalamide” is a chemical compound with the molecular formula C8H12N2O2. It has a molecular weight of 168.19 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of isoxazoles, the class of compounds to which “N-(isoxazol-4-yl)pivalamide” belongs, has been a subject of research for many years . The main methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The selectivity of transformations is a key issue in the classical methods of isoxazole synthesis .
Molecular Structure Analysis
The molecular structure of “N-(isoxazol-4-yl)pivalamide” can be represented by the InChI string: InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) . The Canonical SMILES representation is CC(C)(C)C(=O)NC1=CON=C1 .
Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse and numerous. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(isoxazol-4-yl)pivalamide” include a molecular weight of 168.19 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The Exact Mass is 168.089877630 g/mol, and the Monoisotopic Mass is also 168.089877630 g/mol . The Topological Polar Surface Area is 55.1 Ų .
Applications De Recherche Scientifique
Anti-Influenza Agents
Isoxazol-4-carboxa piperidyl derivatives, which include “N-(isoxazol-4-yl)pivalamide”, have been synthesized and evaluated for their in vitro anti-influenza virus activity . These compounds were found to exhibit potent activity against the influenza virus (A/PR/8/34 H1N1), with some compounds showing more potent activity than the standard drug .
Targeting Viral Nucleoprotein
These compounds have been studied for their ability to target the viral nucleoprotein in influenza A . The viral nucleoprotein encapsulates viral RNA forming ribonucleoprotein (RNP) particles in influenza viruses, which are responsible for vital functions of transcription, assembly, and packaging .
Antifungal Agents
2,2-dimethyl-2H-chromene derivatives, which include “2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide”, have been designed, synthesized, and evaluated for their antifungal activities . These compounds were found to exhibit significant antifungal activity against several phytopathogenic fungi .
Low Cytotoxicity
The 2,2-dimethyl-2H-chromene derivatives were also found to have low cytotoxicity to the PC12 cell . This suggests that these compounds could be used as antifungal agents without causing significant harm to the cells .
Synthesis of Four Substituted Imidazoles
A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines, which include “2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide”, were proved as key intermediates in their synthesis .
Formation of Imidazole Ring
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine . This is a novel mechanism that has been discovered in the synthesis of these compounds .
Orientations Futures
Isoxazoles, including “N-(isoxazol-4-yl)pivalamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on isoxazole derivatives .
Propriétés
IUPAC Name |
2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKJUROMJCXLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CON=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1-Methylpyrazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2393963.png)
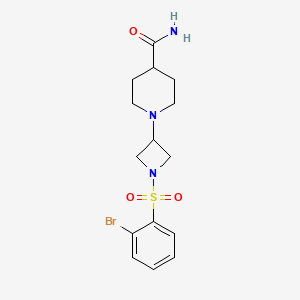
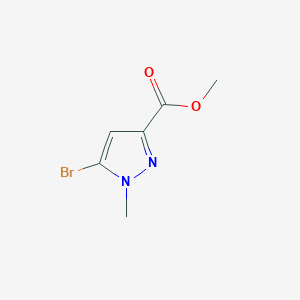
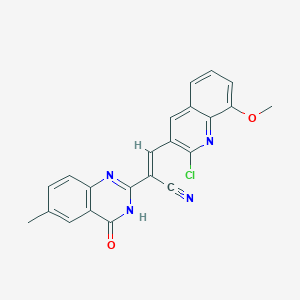
![N-Methyl-N-[2-[3-methyl-4-(2,2,2-trifluoroethoxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2393970.png)

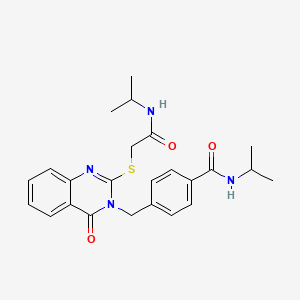
![(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393973.png)
![2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide](/img/structure/B2393977.png)
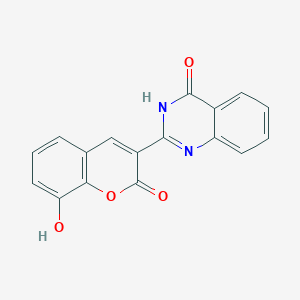
![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2393979.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile](/img/structure/B2393981.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2393983.png)
